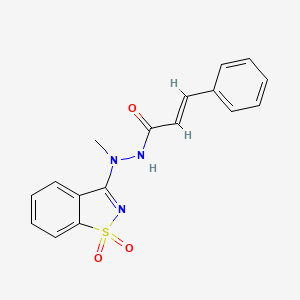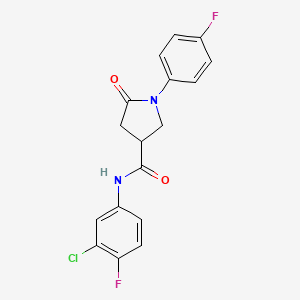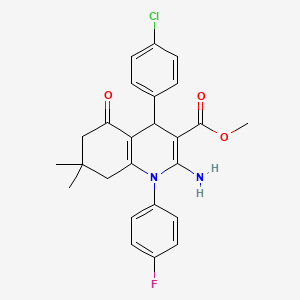
(2E)-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N'-methyl-3-phenylprop-2-enehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N’-METHYL-3-PHENYLACRYLOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a benzisothiazole ring, a phenylacrylohydrazide moiety, and a methyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N’-METHYL-3-PHENYLACRYLOHYDRAZIDE typically involves the following steps:
Formation of the Benzisothiazole Ring: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.
Hydrazide Formation: The hydrazide moiety is introduced by reacting the benzisothiazole derivative with hydrazine or its derivatives.
Acrylohydrazide Formation: The final step involves the condensation of the hydrazide with an appropriate acrylate derivative under basic or acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzisothiazole ring.
Reduction: Reduction reactions can target the hydrazide moiety, potentially converting it to an amine.
Substitution: The phenyl ring and other positions on the molecule can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science: It could be used in the development of new materials with specific electronic or optical properties.
Biology
Drug Development:
Biochemical Research: Used as a probe or reagent in biochemical assays.
Medicine
Therapeutic Agents: Investigated for potential therapeutic effects in treating various diseases.
Diagnostic Tools: May be used in diagnostic assays or imaging techniques.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Manufacturing: Used in the synthesis of other industrial chemicals or materials.
作用机制
The mechanism of action of (2E)-N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N’-METHYL-3-PHENYLACRYLOHYDRAZIDE would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
相似化合物的比较
Similar Compounds
Benzisothiazole Derivatives: Compounds with similar benzisothiazole rings.
Hydrazides: Other hydrazide-containing compounds.
Acrylohydrazides: Compounds with similar acrylohydrazide moieties.
Uniqueness
The uniqueness of (2E)-N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N’-METHYL-3-PHENYLACRYLOHYDRAZIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
属性
分子式 |
C17H15N3O3S |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
(E)-N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-N'-methyl-3-phenylprop-2-enehydrazide |
InChI |
InChI=1S/C17H15N3O3S/c1-20(18-16(21)12-11-13-7-3-2-4-8-13)17-14-9-5-6-10-15(14)24(22,23)19-17/h2-12H,1H3,(H,18,21)/b12-11+ |
InChI 键 |
WSSGAJDOTPURPP-VAWYXSNFSA-N |
手性 SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)NC(=O)/C=C/C3=CC=CC=C3 |
规范 SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)NC(=O)C=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Fluorophenyl)-1-{N'-[(E)-(3-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B15011302.png)
![1-{3-[(4-Methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-phenoxyethanone](/img/structure/B15011310.png)

![3-[[(E)-2-benzamido-3-(4-propan-2-yloxyphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B15011340.png)
![N-[(2Z)-4-(4-bromophenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline](/img/structure/B15011347.png)
![3-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B15011351.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-benzylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15011352.png)
![2,6-dibromo-4-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]phenol](/img/structure/B15011365.png)
![2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B15011369.png)

![5-[4-(benzyloxy)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15011380.png)
![1,4-bis{2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperazine](/img/structure/B15011385.png)
![N-benzyl-2-{[(Z)-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15011386.png)
![N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(2,4-dichlorophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide](/img/structure/B15011392.png)
